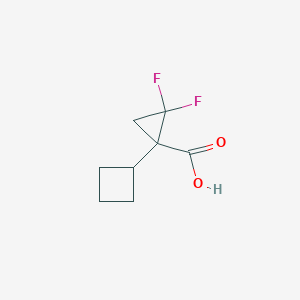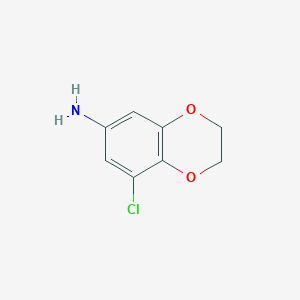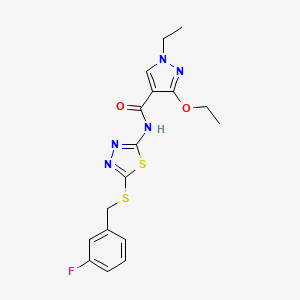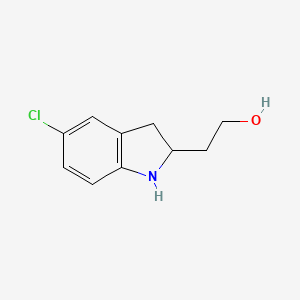
1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol . This compound is characterized by the presence of a cyclobutyl group and two fluorine atoms attached to a cyclopropane ring, along with a carboxylic acid functional group. It is primarily used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide (KOH) in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction yields cyclopropanation products, which are further processed to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving cyclopropane derivatives.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 1-cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The compound can inhibit or activate enzymes, alter metabolic pathways, and interact with cellular receptors, depending on its specific application.
Comparación Con Compuestos Similares
1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid: This compound has an amino group instead of a cyclobutyl group, leading to different reactivity and applications.
1-Cyclobutyl-2,2-difluorocyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
1-cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-7(8,6(11)12)5-2-1-3-5/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJWAZKWSRFJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2866976.png)

![N-(4-acetamidophenyl)-2-{1-[(3-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2866981.png)
![N-{[(4Z)-1-ethyl-6-methyl-4-[(oxan-4-yl)imino]-1H,2H,4H-pyrazolo[3,4-b]pyridin-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2866983.png)
![3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine](/img/structure/B2866985.png)




![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2866993.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2866995.png)
![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)
![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)
